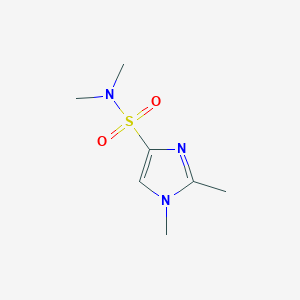
5-Amino-2,4-difluorobenzonitrile
Übersicht
Beschreibung
5-Amino-2,4-difluorobenzonitrile: is an organic compound with the molecular formula C7H4F2N2 It is a derivative of benzonitrile, characterized by the presence of amino and difluoro substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,4-difluorobenzonitrile typically involves the nitration of 2,4-difluorobenzonitrile followed by reduction. One common method includes the reduction of 2,4-difluorobenzonitrile using hydrogen and a catalyst such as Raney nickel . Another method involves the use of ruthenium precursor catalysts and diphosphine ligands .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-2,4-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and difluoro groups on the benzene ring make it susceptible to nucleophilic and electrophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) are commonly used.
Reduction Reactions: Hydrogen gas (H2) with catalysts like Raney nickel or palladium on carbon (Pd/C).
Oxidation Reactions: Potassium permanganate (KMnO4) or nitric acid (HNO3).
Major Products Formed:
Substitution Reactions: Products vary depending on the substituents introduced.
Reduction Reactions: Formation of primary amines.
Oxidation Reactions: Formation of nitro compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Amino-2,4-difluorobenzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a ligand in binding studies and help elucidate the mechanisms of enzyme catalysis.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of dyes and pigments.
Wirkmechanismus
The mechanism of action of 5-Amino-2,4-difluorobenzonitrile involves its interaction with specific molecular targets. The amino and difluoro groups on the benzene ring allow it to bind to enzymes and receptors, modulating their activity. The compound can inhibit or activate enzymatic reactions, depending on its binding affinity and the nature of the target. The pathways involved include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
- 4-Amino-2,5-difluorobenzonitrile
- 2,5-Difluoro-4-aminobenzonitrile
- 4-Cyano-2,5-difluoroaniline
Comparison: 5-Amino-2,4-difluorobenzonitrile is unique due to the specific positioning of the amino and difluoro groups on the benzene ring. This positioning affects its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
5-amino-2,4-difluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXALIZDXHGGIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














